molecular formula C12H17NO2 B13220938 5-Cyclohexyl-2-methyl-1H-pyrrole-3-carboxylic acid

5-Cyclohexyl-2-methyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B13220938
M. Wt: 207.27 g/mol
InChI Key: VCIMKQRXZDKIHX-UHFFFAOYSA-N
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Description

5-Cyclohexyl-2-methyl-1H-pyrrole-3-carboxylic acid is an organic compound with the molecular formula C12H17NO2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of a cyclohexyl group attached to the pyrrole ring, along with a carboxylic acid functional group at the third position and a methyl group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclohexyl-2-methyl-1H-pyrrole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of a cyclohexyl-substituted amine with a suitable carboxylic acid derivative, followed by cyclization to form the pyrrole ring. The reaction conditions often include the use of acid or base catalysts and may require elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Cyclohexyl-2-methyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, where substituents replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Formation of cyclohexyl ketones or aldehydes.

    Reduction: Formation of cyclohexyl alcohols.

    Substitution: Formation of halogenated or nitrated pyrrole derivatives.

Scientific Research Applications

5-Cyclohexyl-2-methyl-1H-pyrrole-3-carboxylic acid has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Cyclohexyl-2-methyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    5-Cyclohexyl-3-methyl-1H-pyrrole-2-carboxylic acid: Similar structure but with different substitution pattern.

    5-Methyl-1H-pyrazole-3-carboxylic acid: Contains a pyrazole ring instead of a pyrrole ring.

    2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid: Contains a different functional group at the fourth position.

Uniqueness

5-Cyclohexyl-2-methyl-1H-pyrrole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the cyclohexyl group and the carboxylic acid functional group can influence its reactivity, solubility, and potential biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

5-cyclohexyl-2-methyl-1H-pyrrole-3-carboxylic acid

InChI

InChI=1S/C12H17NO2/c1-8-10(12(14)15)7-11(13-8)9-5-3-2-4-6-9/h7,9,13H,2-6H2,1H3,(H,14,15)

InChI Key

VCIMKQRXZDKIHX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(N1)C2CCCCC2)C(=O)O

Origin of Product

United States

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